1-Bromo-4-butoxy-2-methylbenzene
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Description
“1-Bromo-4-butoxy-2-methylbenzene” is an organic compound that belongs to the group of halogenated aromatic hydrocarbons . This compound contains a bromine atom, four carbon atoms linked to a butoxy group, and a methyl group attached to a benzene ring .
Synthesis Analysis
The synthesis of “1-Bromo-4-butoxy-2-methylbenzene” is not explicitly mentioned in the search results. The synthesis of similar compounds often involves the use of a phase transfer catalyst .Molecular Structure Analysis
The molecular formula of “1-Bromo-4-butoxy-2-methylbenzene” is C11H15BrO . The InChI code is1S/C11H15BrO/c1-3-4-7-13-10-6-5-9(2)11(12)8-10/h5-6,8H,3-4,7H2,1-2H3
. The compound has a molecular weight of 243.14 g/mol . Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-4-butoxy-2-methylbenzene” include a molecular weight of 243.14 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . The compound has no hydrogen bond donors, one hydrogen bond acceptor, and four rotatable bonds . The exact mass and monoisotopic mass are both 242.03063 g/mol . The topological polar surface area is 9.2 Ų .Scientific Research Applications
- The electrons in the pi bond attack the electrophile, forming an arenium ion .
- A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
This mechanism is used in the synthesis of various benzene derivatives, including brominated and methylated compounds . However, this is a general mechanism and may not apply directly to “1-Bromo-4-butoxy-2-methylbenzene”.
properties
IUPAC Name |
1-bromo-4-butoxy-2-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-3-4-7-13-10-5-6-11(12)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOENTWFSYBKJRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-butoxy-2-methylbenzene |
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